![molecular formula C17H17NO2S B2504254 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide CAS No. 2097900-29-1](/img/structure/B2504254.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-substituted benzamide derivatives has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant electrophysiological activity in vitro, comparable to sematilide, a class III antiarrhythmic agent . Another study describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through a green chemistry approach, using water as the reaction medium and achieving nearly quantitative yields . Additionally, novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized via cyclocondensation reactions, with the structures confirmed through various spectral studies .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the prototropy process and the Fries rearrangement of heterocyclic amides, providing insight into the molecular conformations and intermolecular interactions .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions that are significant for their biological applications. The Fries rearrangement, a regioselective synthesis of benzamide derivatives, has been achieved under catalyst- and solvent-free conditions using microwave assistance . The reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been demonstrated as a green synthesis method for producing carboxamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has been shown to enable colorimetric sensing of fluoride anions, with a visible color transition indicating the presence of fluoride in solution . This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments .
Case Studies
The compounds synthesized in these studies have been evaluated for various biological activities. For instance, some N-substituted imidazolylbenzamides showed promising results in in vitro assays for cardiac electrophysiological activity . The antibacterial activity of novel benzofuran-2-yl derivatives was assessed against a panel of pathogenic microorganisms, with some compounds exhibiting significant activity . The colorimetric sensing of fluoride anions by specific benzamide derivatives represents a potential application in environmental monitoring .
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the chemical structure of interest, has shown significant potential in cardiac electrophysiological activities. These compounds have been compared to sematilide, a class III agent, for their potency in vitro, indicating a viable pathway for developing new electrophysiological agents (Morgan et al., 1990).
Disposition and Metabolism
The study of SB-649868, an orexin receptor antagonist, which shares a similar benzofuran core structure, provides insights into the metabolism and disposition of such compounds in humans. This research highlights the importance of the benzofuran ring in the metabolism and pharmacokinetic profiles of new drug candidates (Renzulli et al., 2011).
Fluorescent Molecular Thermometers
The application of benzofuran derivatives in developing fluorescent molecular thermometers demonstrates the versatility of this chemical structure. Such thermometers utilize the phase transition properties of poly(N-isopropylacrylamide) and the fluorescence response of benzofurazans to temperature changes, offering a novel approach to temperature sensing in various settings (Uchiyama et al., 2003).
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, incorporating benzamide structures, has been explored for antimicrobial properties. This research suggests that compounds with a benzofuran or benzamide moiety can be potent antibacterial and antifungal agents, expanding the potential for new therapeutics in combating infections (Mange et al., 2013).
Crystal Structure and Molecular Interactions
Studies on the crystal structure of methylsulfinyl benzofuran derivatives provide valuable information on the molecular interactions and stability of such compounds. These insights are crucial for the development of new materials and drugs, demonstrating the importance of understanding the structural properties of chemical compounds (Choi et al., 2008; Choi et al., 2009).
Mechanism of Action
Target of Action
Benzofuran compounds, which are a core part of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets leading to various biological effects .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor effects .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-21-16-9-5-3-7-14(16)17(19)18-10-12-11-20-15-8-4-2-6-13(12)15/h2-9,12H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNRZFRYGSRNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.